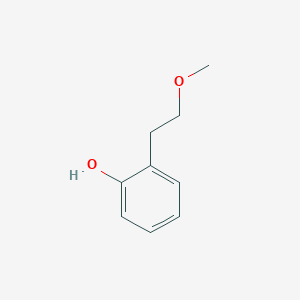
2-(2-Methoxyethyl)phenol
Übersicht
Beschreibung
2-(2-Methoxyethyl)phenol is a compound that is structurally related to methoxyphenols, which are known for their ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Methoxyphenols are significant as they are structural fragments of various antioxidants and biologically active molecules .
Synthesis Analysis
The synthesis of related compounds often involves catalytic systems and functionalization reactions. For instance, 2-(phenylthio)phenols, which share a phenolic structure with 2-(2-Methoxyethyl)phenol, have been synthesized using a copper(I)-catalyzed tandem transformation involving C-S coupling and C-H functionalization . Although not directly related to 2-(2-Methoxyethyl)phenol, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Methoxyethyl)phenol has been studied using various spectroscopic techniques and crystallography. For example, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol and related compounds have been characterized by FT-IR, NMR, UV-vis spectroscopy, and X-ray diffraction, revealing details about their crystal structures and confirming the presence of intramolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical behavior of methoxyphenols includes their ability to participate in hydrogen bonding, which can significantly affect their reactivity. Studies on 2-methoxyphenol and its complexes with water molecules have shown that microhydration can disrupt intramolecular hydrogen bonds, leading to the formation of new cyclic structures . This indicates that 2-(2-Methoxyethyl)phenol could also undergo similar reactions in the presence of water or other proton donors or acceptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenols have been extensively studied. Thermochemical properties such as enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies have been determined for various methoxyphenols . Quantum chemical calculations have been used to analyze the pairwise substitution effects and to understand the strength of intermolecular hydrogen bonds in these compounds . Additionally, the non-linear optical properties and thermal stability of related compounds have been investigated, suggesting potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Synthesis Process Development :
- 2-(2-Methoxyethyl)phenol is utilized in the development of synthetic processes for related compounds. For instance, a study describes the synthesis of 4-(2′-Methoxyethyl)phenol, demonstrating the utility of 2-(2-Methoxyethyl)phenol derivatives in chemical synthesis processes (Z. Yong, 2005).
Anticancer Activity Research :
- Research exploring the anticancer properties of related compounds, such as 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, indicates the potential biomedical applications of 2-(2-Methoxyethyl)phenol derivatives in cancer treatment, specifically in inhibiting T47D breast cancer cells (L. Sukria et al., 2020).
Environmental and Geochemical Studies :
- 2-(2-Methoxyethyl)phenol has been studied in the context of environmental and geochemical research. For example, its role as a proxy for terrestrial biomass in the study of chemical changes in lignin during hydrothermal alteration was explored (C. Vane & G. Abbott, 1999).
Atmospheric Chemistry :
- Investigations into atmospheric oxidation mechanisms, including the study of 4-(2-Methoxyethyl)phenol's interaction with OH radicals, shed light on its role in the formation of secondary organic aerosols and atmospheric chemistry processes (Junfang Yao et al., 2021).
Optical and Material Science Research :
- In the field of material science, studies on compounds like 2-methoxy-4(phenyliminomethyl)phenol for their non-linear optical properties highlight the potential application of 2-(2-Methoxyethyl)phenol derivatives in the development of new optical materials (K. M. Hijas et al., 2018).
Phenol Derivatives and Natural Products Research :
- Research into natural products has identified new phenol derivatives related to 2-(2-Methoxyethyl)phenol, expanding the understanding of phenolic compounds in nature and their potential applications (Yuan-Chang Duan et al., 2015).
Chemical Ionization Studies :
- Studies on the ion-molecule reactions of compounds like 2-Methoxyethanol with various chemical classes, including phenols, provide insights into the reactivity and chemical behavior of 2-(2-Methoxyethyl)phenol derivatives (Jaana M. H. Pakarinen & P. Vainiotalo, 1996).
Cyclization Chemistry Research :
- The role of 2-(2-Methoxyethyl)phenol in cyclization reactions, as explored through its derivatives, adds valuable knowledge to the field of organic chemistry, particularly in the synthesis of cyclic ethers (F. Aricò et al., 2017).
Antioxidant Activity Studies :
- Research on the structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids provides insights into the antioxidant potential of 2-(2-Methoxyethyl)phenol and its derivatives (Jinxiang Chen et al., 2020).
Hydrogenation and Catalysis Research :
- The use of 2-(2-Methoxyethyl)phenol derivatives in catalytic hydrogenation processes, particularly in the context of palladium(II) complexes, highlights their potential in catalytic chemistry and industrial applications (Thandeka A. Tshabalala & S. Ojwach, 2018).
Safety And Hazards
When handling 2-(2-Methoxyethyl)phenol, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with skin, eyes, and clothing should be avoided, and ingestion and inhalation should be prevented .
Relevant Papers
The synthesis, characterization, and gas chromatographic determination of 4-(2-Methoxyethyl)phenol, an intermediate of Metoprolol, has been described in a paper . This paper provides valuable information about the synthesis process and the analysis of each step in the reaction .
Eigenschaften
IUPAC Name |
2-(2-methoxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOHRGVQRCCZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627284 | |
| Record name | 2-(2-Methoxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)phenol | |
CAS RN |
330976-39-1 | |
| Record name | 2-(2-Methoxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




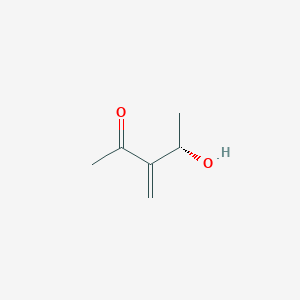
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)
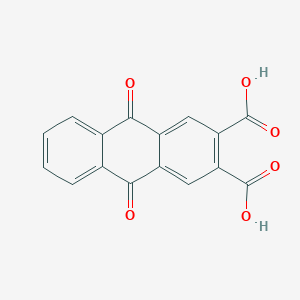
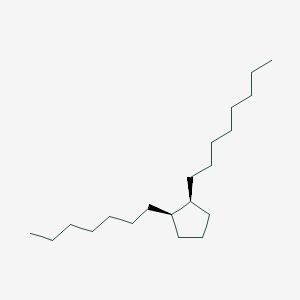
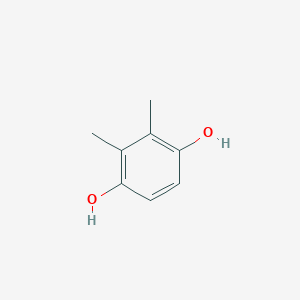
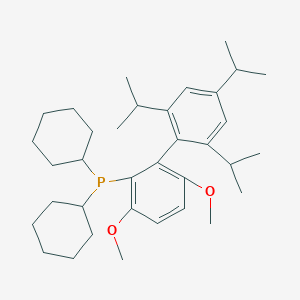
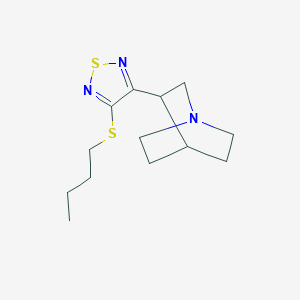
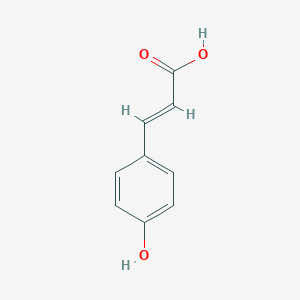
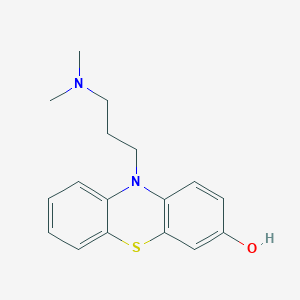
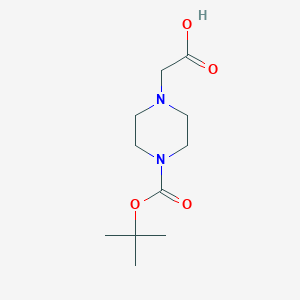
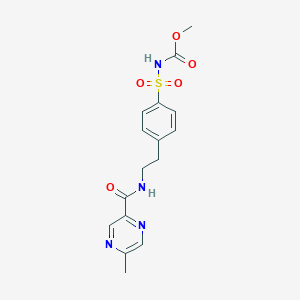
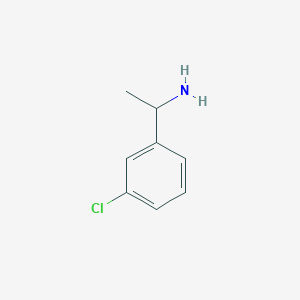
![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)